Boc-Gly-Phe-Gly-Lys-OH
Overview
Description
“Boc-Gly-Phe-Gly-Lys-OH” is a self-assembly of N- and C-protected tetrapeptide . It is a protease cleavable linker used for the antibody-drug conjugate (ADC) .
Molecular Structure Analysis
The molecular structure of similar peptides has been investigated. For instance, Boc-Gly-Phe-Phe-OMe and its analog Boc-Gly-Phg-Phe-OMe have been studied . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .Chemical Reactions Analysis
The self-assembly of N- and C-protected tripeptides, Boc-Gly-Phe-Phe-OMe (1) and its analog Boc-Gly-Phg-Phe-OMe (2, Phg = phenylglycine), has been investigated . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .Scientific Research Applications
Peptide Synthesis and Structure Characterization
- The synthesis of polypeptides, including Boc-Gly-Phe-Gly-Lys-OH, is significant for understanding the physiological processes in humans and could provide methods for disease prevention and treatment. Challenges in peptide synthesis, such as high costs and low yields, are being addressed to improve these processes (Zhao Yi-nan & Melanie Key, 2013).
Application in Peptide Fragments of Myelin Basic Protein
- Boc-Gly-Phe-Gly-Lys-OH has been utilized in the synthesis of peptide fragments of myelin basic protein. This is significant in understanding the structure and function of myelin, with implications for neurological research (S. Pasaribu, 1980).
Liquid Phase Peptide Synthesis
- The compound has applications in liquid phase peptide synthesis, which is a critical process in the development of various peptides for research and therapeutic purposes (M. Narita, 1978).
Design and Synthesis of Phe-Gly Mimetics
- Boc-Gly-Phe-Gly-Lys-OH plays a role in the design and synthesis of Phe-Gly mimetics, which are used in pseudopeptides. These mimetics have broad applications, including in the study of opioid receptors and substance P peptides (Susanna Borg et al., 1999).
Conformational Studies in Collagen
- It is used in studies related to the conformational requirements for lysine hydroxylation in collagen. Understanding these conformational aspects is crucial for insights into collagen's structure and function, which has broad implications in biology and medicine (P. Jiang & V. Ananthanarayanan, 1991).
Synthesis and Molecular Conformation
- The compound is involved in the synthesis and study of the molecular conformation of peptides. Such studies contribute to the understanding of peptide behavior, which is essential in the development of pharmaceuticals and therapeutic agents (H. C. Patel et al., 1990).
Safety And Hazards
While specific safety and hazards information for “Boc-Gly-Phe-Gly-Lys-OH” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O7/c1-24(2,3)36-23(35)27-15-20(31)29-18(13-16-9-5-4-6-10-16)21(32)26-14-19(30)28-17(22(33)34)11-7-8-12-25/h4-6,9-10,17-18H,7-8,11-15,25H2,1-3H3,(H,26,32)(H,27,35)(H,28,30)(H,29,31)(H,33,34)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGGOGGGNWUUMK-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gly-Phe-Gly-Lys-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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